4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine
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Overview
Description
4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine is a complex organic compound characterized by its unique structure, which includes a thiomorpholine ring attached to a pyrimidine moiety with cyclobutyl and cyclopropyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of the pyrimidine core, followed by the introduction of cyclobutyl and cyclopropyl groups through substitution reactions. The final step often involves the formation of the thiomorpholine ring via cyclization reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: The compound may serve as a probe or ligand in biochemical studies, helping to elucidate the function of biological macromolecules.
Medicine: Its unique structure could make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: The compound might find applications in the development of new polymers or other advanced materials with specific properties.
Mechanism of Action
The mechanism by which 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine exerts its effects depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with various substituents, such as:
- 4-(6-chloro-2-cyclopropylpyrimidin-4-yl)thiomorpholine
- 4-(6-methyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine
Uniqueness
What sets 4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine apart is its specific combination of cyclobutyl and cyclopropyl groups, which can confer unique steric and electronic properties. These properties might enhance its binding affinity to certain targets or improve its stability under various conditions, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-(6-cyclobutyl-2-cyclopropylpyrimidin-4-yl)thiomorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3S/c1-2-11(3-1)13-10-14(18-6-8-19-9-7-18)17-15(16-13)12-4-5-12/h10-12H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJMXPHKSBXSIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC(=N2)C3CC3)N4CCSCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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